Etoposide Impurity C
CAS No.: 100007-53-2
Cat. No.: VC0193384
Molecular Formula: C29H32O13
Molecular Weight: 588.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100007-53-2 |
---|---|
Molecular Formula | C29H32O13 |
Molecular Weight | 588.6 g/mol |
IUPAC Name | (5S,5aR,8aR,9R)-5-[[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
Standard InChI | InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29-/m1/s1 |
Standard InChI Key | VJJPUSNTGOMMGY-LMSDHMSKSA-N |
Isomeric SMILES | C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Canonical SMILES | CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Structural Identification
Etoposide Impurity C is identified by the CAS registry number 100007-53-2, which uniquely defines its chemical structure. The compound has the molecular formula C29H32O13, identical to that of etoposide itself, indicating it is an isomeric form of the parent drug. With a molecular weight of 588.56 g/mol, this compound contains a complex structure that includes multiple functional groups and stereogenic centers .
The IUPAC name of Etoposide Impurity C is (5R, 5aR, 8aR, 9S)-9-[[4, 6-O-[(R)-ethylidene]-α-D-glucopyranosyl]oxy]-5-(4-hydroxy-3, 5-dimethoxyphenyl)-5, 8, 8a, 9-tetrahydroisobenzofuro[5, 6-f] benzodioxol-6(5aH)-one, which provides complete stereochemical information about the molecule . This nomenclature indicates that the compound is structurally similar to etoposide but differs in specific stereochemical configurations.
The structural representation of Etoposide Impurity C can also be expressed using SMILES notation: O=C([C@]1([H])[C@@H]2C3=CC(OC)=C(O)C(OC)=C3)OC[C@]1([H])C@HC6=C2C=C7OCOC7=C6 . This string provides a linear representation of the compound's molecular structure that can be interpreted by chemical software systems.
Physical and Chemical Properties
The physical and chemical properties of Etoposide Impurity C are closely related to its structural features. The British Pharmacopoeia lists this impurity among those that must be controlled in etoposide formulations, indicating its significance in quality control . As α-Etoposide, it represents a stereoisomeric variant of the parent drug, with specific differences in stereochemistry that affect its chemical behavior.
Regulatory Context and Analytical Standards
Pharmacopoeial Requirements
Etoposide Impurity C is subject to stringent regulatory control as defined by major pharmacopoeias worldwide. The British Pharmacopoeia specifically limits the presence of several etoposide impurities, including what may be referred to as "α-ethylidene lignan P," which appears to be related to Etoposide Impurity C . These limitations are critical for ensuring the quality and safety of etoposide pharmaceutical products.
Regulatory authorities require pharmaceutical manufacturers to monitor and control the levels of Etoposide Impurity C in drug formulations. The specifications typically include acceptance criteria for this impurity based on validated analytical methods. The strict control of impurities in etoposide formulations is necessary due to the narrow therapeutic index of this anticancer agent and the potential impact of impurities on safety and efficacy.
Applications in Pharmaceutical Analysis
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